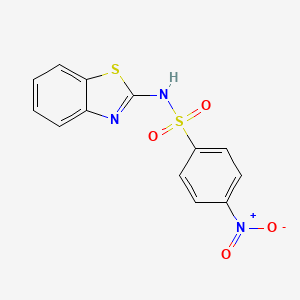

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds that have been studied for their potential in various fields, including as optical materials and for their biological potential .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been carried out in various studies. For example, a novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its efficiency in controlling the rate of corrosion of mild steel material in hydrochloric acid medium was investigated .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactivity. They have been found to have diverse chemical reactivity and a broad spectrum of biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations have been used to study the solid-state properties of these compounds .Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds with the N-(1,3-benzothiazol-2-yl) structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Agents

Benzothiazole derivatives have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Agents

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that they could be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Research has shown that benzothiazole derivatives can exhibit anticancer activities . This opens up the possibility of using these compounds in cancer therapy.

Anticonvulsant Agents

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests that they could be used in the treatment of conditions such as epilepsy.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that they could be used in the management of high blood pressure.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests that they could be used in the treatment of diabetes.

Anti-inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory conditions.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Admet calculations for similar compounds have shown favourable pharmacokinetic profiles .

Result of Action

Similar compounds have shown promising activity against various bacterial strains, suggesting that they may have bactericidal effects .

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-14-11-3-1-2-4-12(11)21-13/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLKFSPZQDGDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)

![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)

![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)

![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)